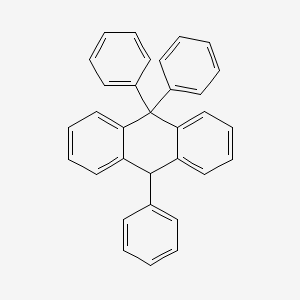

9,10,10-triphenyl-9H-anthracene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

809-40-5 |

|---|---|

Fórmula molecular |

C32H24 |

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

9,10,10-triphenyl-9H-anthracene |

InChI |

InChI=1S/C32H24/c1-4-14-24(15-5-1)31-27-20-10-12-22-29(27)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)30-23-13-11-21-28(30)31/h1-23,31H |

Clave InChI |

JZNPLAAXCSMWAW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origen del producto |

United States |

Advanced Spectroscopic and Photophysical Characterization of 9,10,10 Triphenyl 9h Anthracene Derivatives

Absorption and Emission Spectroscopy Investigations

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectra of 9,10-disubstituted anthracene (B1667546) derivatives are characterized by the π–π* transitions of the anthracene core. researchgate.net In solution, these derivatives typically exhibit absorption bands in the ultraviolet and visible regions. For instance, the UV-Vis absorption spectra of several 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) derivatives in toluene (B28343) show absorption maxima in the range of 350 to 460 nm. researchgate.net The substitution at the 9 and 10 positions of the anthracene core can influence the electronic transitions. For example, the absorption bands of 9-phenyl-10-(p-tolyl)anthracene (PTA) are red-shifted compared to unsubstituted anthracene, indicating some π-conjugation between the anthracene and the phenyl or tolyl groups. koreascience.kr

Functionalization of the 9,10-positions with different phenyl derivatives generally results in negligible variation in the optical properties, with only minor changes in the electrochemical behavior. mdpi.com However, introducing different aromatic groups can lead to shifts in the absorption spectra. For example, derivatives with a fluorenamine moiety show a red-shift compared to other derivatives due to larger π-electron conjugation. researchgate.net The absorption spectra of 9,10-diphenylanthracene (B110198) (DPA) itself shows an excitation peak at 373 nm. aatbio.com

The table below summarizes the UV-Visible absorption characteristics of selected 9,10-disubstituted anthracene derivatives.

| Compound | Solvent | Absorption Maxima (nm) | Reference |

| 9,10-diphenylanthracene (DPA) | Cyclohexane (B81311) | 372.5 | omlc.org |

| 9-phenyl-10-(p-tolyl)anthracene (PTA) | Cyclohexane | 355, 375, 395 | koreascience.kr |

| 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) | Cyclohexane | 270.25 | photochemcad.com |

| 9,10-bis(triphenylsilyl)anthracene | Not Specified | ~380, 400, 425 | researchgate.net |

| 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives | Toluene | 350-460 | researchgate.net |

Steady-State Photoluminescence Spectroscopy in Solution and Solid State

The photoluminescence (PL) properties of 9,10-disubstituted anthracene derivatives are highly dependent on the nature of the substituents and the medium (solution or solid state). Many of these derivatives are known for their high fluorescence quantum yields, making them excellent blue-emitting materials. rsc.orgresearchgate.net For instance, 9,10-diphenylanthracene (DPA) exhibits a very high fluorescence quantum yield of approximately 0.90-1.0 in cyclohexane. omlc.orgresearchgate.net

In solution, the emission spectra of these derivatives often show vibronic structure. The PL bands of 9-phenyl-10-(p-tolyl)anthracene (PTA) in cyclohexane are observed at 416, 430, and 444 nm, which are red-shifted from that of anthracene. koreascience.kr Similarly, various 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives exhibit maximum emission wavelengths between 438 and 497 nm in toluene. researchgate.net

In the solid state, the PL spectra can be red-shifted compared to the solution spectra, which is often attributed to intermolecular π-π stacking interactions. researchgate.net The fluorescence properties are more significantly affected by substitution than the absorption properties. For instance, thiophene (B33073) substituents on the 9,10-diphenylanthracene core have been shown to decrease the fluorescence quantum yield from near unity to less than 10%. rsc.orgsemanticscholar.org In contrast, some derivatives, like 9,10-bis(phenylethynyl)anthracene (BPEA), maintain a high fluorescence quantum yield of 1.0 in cyclohexane. aatbio.com

The following table presents the photoluminescence data for several 9,10-disubstituted anthracene derivatives.

| Compound | Medium | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |

| 9,10-diphenylanthracene (DPA) | Benzene (B151609) | 410 | 0.88 ± 0.03 | researchgate.net |

| 9,10-diphenylanthracene (DPA) | Cyclohexane | 426 | 1.0 | aatbio.comomlc.org |

| 9-phenyl-10-(p-tolyl)anthracene (PTA) | Cyclohexane | 416, 430, 444 | Not Specified | koreascience.kr |

| 9,10-bis(phenylethynyl)anthracene (BPEA) | Cyclohexane | Not Specified | 1.0 | aatbio.com |

| 9,10-di(thiophene-2-yl)anthracene | Not Specified | Not Specified | <0.1 | chalmers.se |

| 4-(10-phenylanthracene-9-yl)pyridine | Not Specified | Not Specified | > DPA | rsc.org |

Electroluminescence Spectroscopy in Device Configurations

Derivatives of 9,10-diphenylanthracene are frequently used as emitting materials in organic light-emitting diodes (OLEDs) due to their promising electroluminescence (EL) properties. koreascience.kr In device configurations, these materials can exhibit efficient blue emission. For example, non-doped OLEDs using various 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives as the emitting layer have been fabricated, showing sky-blue to blue emission. researchgate.netrsc.org

The device performance, including brightness, current efficiency, and external quantum efficiency (EQE), is highly dependent on the specific molecular structure of the anthracene derivative. For instance, an OLED device based on OCADN, a derivative of ADN, exhibited a current efficiency of 2.25 cd/A and a power efficiency of 1.13 lm/W with sky-blue emission. rsc.org Another device using 9-(2-naphthyl)-10-(p-tolyl)anthracene (2-NTA) as the emitter showed a luminous efficiency of 3.26 cd/A and an EQE of 2.8%. koreascience.kr

The introduction of substituents can also tune the EL properties. Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups have been synthesized and used as host materials in blue OLEDs. mdpi.comresearchgate.net A device using 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene as a host for a dopant exhibited a maximum brightness of 2153.5 cd/m² and a current efficiency of 2.1 cd/A. mdpi.comresearchgate.net

The table below summarizes the electroluminescence performance of OLEDs based on different 9,10-disubstituted anthracene derivatives.

| Emitting Material/Host | Device Structure | Max. Emission (nm) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Reference |

| 9-(2-naphthyl)-10-(p-tolyl)anthracene (2-NTA) | ITO/2-TNATA/NPB/Emitter/TPBi/Liq/Al | 420-430 | 3.26 | 2.8 | koreascience.kr |

| OCADN | ITO/NPB/Emitter/TPBI/LiF/Al | Not Specified | 2.25 | Not Specified | rsc.org |

| OC4PADN | ITO/NPB/Emitter/TPBI/LiF/Al | Not Specified | Not Specified | Not Specified | rsc.org |

| 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene (doped with DPAVBi) | Not Specified | 488 | 2.1 | 0.8 | mdpi.comresearchgate.net |

Excited State Dynamics and Energy Transfer Processes

Triplet-Triplet Annihilation (TTA) Mechanisms and Efficiency Studies

Triplet-triplet annihilation (TTA) is a process where two triplet excitons interact to generate a higher-energy singlet exciton (B1674681), leading to upconverted fluorescence. Derivatives of 9,10-diphenylanthracene are often used as annihilators in TTA upconversion systems. rsc.org The efficiency of TTA is influenced by several factors, including the triplet state energy levels, intersystem crossing (ISC) rates, and triplet exciton diffusion. researchgate.net

The TTA process starts with the excitation of a sensitizer (B1316253) molecule, which then transfers its triplet energy to the annihilator (the anthracene derivative). mdpi.com The efficiency of this triplet-triplet energy transfer can be very high, around 90% in THF, but can be lower in other solvents like toluene (around 75%) due to factors like the sensitizer's triplet lifetime. mdpi.comubc.ca

The following table provides data on the TTA efficiency and related parameters for some 9,10-disubstituted anthracene derivatives.

| Annihilator | Sensitizer | Solvent | TTA Efficiency/Upconversion Quantum Yield (ΦUC) | Reference |

| 9,10-diphenylanthracene (DPA) variants | Pd-octaethylporphyrin | THF | TTA transfer rate > 40% | mdpi.comubc.ca |

| 9,10-diphenylanthracene (DPA) variants | Pd-octaethylporphyrin | Toluene | TTA transfer rate ~20-30% | mdpi.comubc.ca |

| 4-(10-phenylanthracene-9-yl)pyridine | Platinum octaethylporphyrin | Not Specified | ΦUC slightly > DPA | rsc.org |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Platinum octaethylporphyrin | Not Specified | ΦUC slightly > DPA | rsc.org |

| 4-(10-phenylanthracene-9-yl)benzonitrile | Platinum octaethylporphyrin | Not Specified | ΦUC slightly > DPA | rsc.org |

| 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Ac) | PdTPBP | Not Specified | 27 ± 0.5 % | cam.ac.uk |

Singlet Fission (SF) Phenomena and Interchromophore Interactions

Singlet fission (SF) is the process where a singlet exciton in an organic chromophore converts into two triplet excitons. This process is of great interest for enhancing the efficiency of solar cells. researchgate.netnih.gov Derivatives of 9,10-bis(phenylethynyl)anthracene (BPEA) are known to undergo singlet fission, particularly in the solid state. researchgate.netnih.gov

The efficiency and rate of singlet fission are highly dependent on the intermolecular packing and electronic coupling between chromophores in the crystal structure. researchgate.netdntb.gov.ua BPEA can crystallize into different polymorphs, and these different crystal structures can lead to significantly different SF rates. For example, in the C2/c polymorph of BPEA, the SF rate constant is (109 ± 4 ps)⁻¹, while in the Pbcn polymorph, it is (490 ± 10 ps)⁻¹. researchgate.netnih.gov The triplet yield from SF in BPEA thin films can be as high as 180 ± 20%, indicating efficient conversion of singlets to triplets. researchgate.netnih.govscispace.com

Substituents on the BPEA core can be used to tune the SF properties by altering the crystal packing and the energetics of the process. For instance, 4,4'-difluoro-BPEA exhibits a much faster SF rate of (16 ± 2 ps)⁻¹ and a triplet yield of 180% ± 16% due to more favorable thermodynamics for SF. dntb.gov.ua In contrast, other derivatives like TIPS-anthracene have shown much lower SF yields in thin films. nih.gov In some cases, what appears to be triplet formation in BPEA dimers and trimers in solution is actually a result of charge recombination following charge separation, rather than true singlet fission. semanticscholar.orgresearchgate.netnih.gov

The table below summarizes key findings related to singlet fission in 9,10-disubstituted anthracene derivatives.

| Compound | Medium | Singlet Fission Rate (k_SF) | Triplet Yield (%) | Reference |

| 9,10-bis(phenylethynyl)anthracene (BPEA) - C2/c polymorph | Thin Film | (109 ± 4 ps)⁻¹ | 180 ± 20 | researchgate.netnih.govscispace.com |

| 9,10-bis(phenylethynyl)anthracene (BPEA) - Pbcn polymorph | Thin Film | (490 ± 10 ps)⁻¹ | 80 ± 20 | researchgate.netnih.govscispace.com |

| 4,4'-difluoro-BPEA | Polycrystalline Solid | (16 ± 2 ps)⁻¹ | 180 ± 16 | dntb.gov.ua |

| 4-fluoro-4'-methoxy-BPEA | Polycrystalline Solid | (90 ± 20 ps)⁻¹ | 110 ± 4 | researchgate.net |

| 4,4'-dimethoxy-BPEA | Polycrystalline Solid | (120 ± 10 ps)⁻¹ | 168 ± 7 | researchgate.net |

| TIPS-anthracene | Thin Film | Not Specified | 19 | nih.gov |

Exciplex and Excimer Formation Dynamics

The formation of excimers, or excited-state dimers, is a critical process in the photophysics of anthracene derivatives, significantly influencing their emission characteristics. In concentrated solutions or solid-state films, where intermolecular distances are minimized, excited molecules can interact with ground-state molecules to form these transient species. This phenomenon has been observed in various 9,10-disubstituted anthracene derivatives.

The dynamics of excimer formation

Environmental and Concentration Effects on Photophysical Properties

Solvent Polarity and Solvatochromism Studies

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a key characteristic studied in fluorescent molecules. For anthracene derivatives, the nature of the emissive excited state can be highly dependent on the surrounding solvent. researchgate.net While many 9,10-disubstituted anthracenes show limited changes in their absorption spectra across different solvents due to the localized π-π* transitions of the anthracene core, their emission spectra can exhibit significant shifts. mdpi.comresearchgate.net

In polar solvents, some derivatives exhibit a phenomenon where the emission lifetime is significantly shortened, indicating an efficient quenching mechanism. nih.gov For instance, studies on 9,10-bis(phenylethynyl)anthracene (BPEA) dimers show that while emission in nonpolar solvents is robust, it decays rapidly in polar environments. nih.gov This is often attributed to the formation of a solvent-stabilized, non-emissive charge-transfer (CT) state.

Research on other substituted anthracenes, such as 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone, has revealed unusual blue shifts in the absorption band with increasing solvent polarity. nih.gov Conversely, derivatives like 9,10-bis(coumarinyl)anthracene can show a red shift in their emission spectra in polar solvents, which is indicative of a more polar excited state compared to the ground state. researchgate.net These findings highlight that the specific substituents and their electronic nature (donor vs. acceptor) play a crucial role in dictating the solvatochromic behavior.

The interaction with the solvent can be complex, sometimes involving preferential solvation, where the immediate microenvironment around the solute molecule differs from the bulk solvent composition in binary mixtures. nih.gov This can be quantified using models that evaluate the local mole fraction of the solvating species. nih.gov

Table 1: Illustrative Solvatochromic Effects on Anthracene Derivatives

This table summarizes typical shifts observed in the emission spectra of a hypothetical 9,10-disubstituted anthracene derivative in solvents of varying polarity, based on findings for related compounds. researchgate.netresearchgate.net

| Solvent | Polarity (Dielectric Constant, ε) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Toluene | 2.38 | 420 | 15 |

| Chloroform | 4.81 | 425 | 20 |

| Tetrahydrofuran (THF) | 7.58 | 430 | 25 |

| Acetonitrile | 37.5 | 445 | 40 |

| Dimethylformamide (DMF) | 38.25 | 450 | 45 |

Aggregation-Induced Emission Enhancement (AIEE) Phenomena

Aggregation-caused quenching (ACQ) is a common problem for many organic fluorophores, where their emission intensity decreases dramatically in the solid state or in aggregates. polymer.cn However, a class of molecules, including many 9,10-disubstituted anthracene derivatives, exhibits the opposite behavior, known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). nih.gov These molecules are weakly emissive in dilute solutions but become highly luminescent upon aggregation. rsc.orgrsc.org

The mechanism behind AIEE in anthracene derivatives is primarily attributed to the restriction of intramolecular motions (RIM) in the aggregated state. polymer.cnresearchgate.net In solution, bulky substituents like phenyl groups can undergo low-frequency torsional or rotational motions. These intramolecular rotations act as efficient non-radiative decay channels, dissipating the excitation energy as heat and thus quenching fluorescence. rsc.org When the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are physically hindered by intermolecular interactions and steric hindrance. polymer.cnresearchgate.net This blockage of non-radiative pathways forces the excited molecule to decay via radiative channels, leading to a significant enhancement of the fluorescence quantum yield. researchgate.net

For example, various 9,10-distyrylanthracene (B86952) (DSA) derivatives are classic examples of AIEE-active compounds. polymer.cnrsc.org In solution, they are faintly emissive, but their crystals or aggregates exhibit intense fluorescence. polymer.cn The non-planar conformations and tight molecular packing in the crystal structure effectively restrict the torsional motion between the anthracene core and the vinyl groups, activating the radiative decay pathway. polymer.cn

Table 2: Comparison of Photoluminescence Quantum Yield (PLQY) in Solution vs. Aggregate State for AIEE-Active Anthracene Derivatives

This table provides representative data illustrating the dramatic increase in fluorescence quantum yield (ΦF) when AIEE-active molecules transition from a dilute solution to an aggregated or solid state. nih.govresearchgate.net

| Compound Type | State | PLQY (ΦF) | Fold Increase |

| Tetraphenylethene-Acridine | Dilute Toluene Solution | 32% | - |

| Tetraphenylethene-Acridine | Non-doped Film (Aggregate) | 85% | 2.7x |

| 9,10-Distyrylanthracene Derivative | Dilute THF Solution | 1.1% | - |

| 9,10-Distyrylanthracene Derivative | Crystal (Aggregate) | 45.2% | 41.1x |

Concentration Quenching Mechanisms

While some anthracene derivatives exhibit AIEE, others are susceptible to concentration quenching, where the fluorescence intensity decreases as the concentration of the fluorophore increases. This phenomenon is often observed even for AIEE-active compounds at very high concentrations or in specific environments where different intermolecular interactions dominate. The primary mechanisms responsible for concentration quenching are dynamic (collisional) quenching and static quenching. researchgate.netchalcogen.ro

Static Quenching occurs when a non-fluorescent complex is formed between two or more fluorophore molecules in the ground state. chalcogen.ro A common example is the formation of an "excimer," which is an excited-state dimer formed between an excited molecule and a ground-state molecule. While the formation is dynamic, the pre-association of molecules in the ground state can lead to immediate quenching upon excitation. This mechanism is often characterized by a decrease in fluorescence intensity without a corresponding decrease in the fluorescence lifetime. researchgate.net

Dynamic (or Collisional) Quenching involves the deactivation of an excited fluorophore upon collision with another molecule (a quencher). In concentration quenching, the quencher is another ground-state fluorophore molecule. This process is diffusion-controlled and becomes more probable as the concentration increases, leading to more frequent collisions. Dynamic quenching affects both the fluorescence intensity and the excited-state lifetime. chalcogen.ro

The Stern-Volmer equation is often used to analyze quenching data. Plots of I₀/I (where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively) versus the quencher concentration can reveal the quenching mechanism. A linear plot is indicative of a single dynamic or static quenching process, whereas a positive (upward) deviation from linearity suggests that both static and dynamic quenching are occurring simultaneously. researchgate.netchalcogen.ro Studies on the fluorescence quenching of anthracene by various compounds have frequently reported such positive deviations, indicating a combination of quenching mechanisms. researchgate.netresearchgate.net

Table 3: Stern-Volmer Quenching Constants (KSV) for Anthracene in the Presence of a Quencher in Various Solvents

This table shows how the efficiency of fluorescence quenching can be influenced by the solvent environment, reflecting the complexity of the quenching mechanisms. researchgate.net

| Solvent | Dielectric Constant (ε) | Stern-Volmer Constant (KSV, M-1) |

| Chloroform | 4.81 | 766.5 |

| Ethanol | 25.30 | 1144.6 |

| 1-Butanol | 17.84 | 1268.7 |

| Methanol | 33.10 | 1325.8 |

| Dimethylformamide (DMF) | 38.25 | 1409.8 |

Electrochemical and Charge Transport Investigations of 9,10,10 Triphenyl 9h Anthracene and Its Analogues

Redox Behavior and Electrochemistry

The redox properties of anthracene-based molecules are fundamental to understanding their potential as charge-carrying materials in electronic devices. Techniques such as cyclic voltammetry, chronopotentiometry, and coulometry have been employed to characterize these properties in analogues of 9,10,10-triphenyl-9H-anthracene.

Cyclic voltammetry (CV) is a key technique for investigating the electrochemical behavior of 9,10-disubstituted anthracene (B1667546) derivatives. osti.govresearchgate.net In a typical setup, CV is performed on solutions of these compounds in a solvent like dichloromethane (B109758) (DCM) with a supporting electrolyte such as tetra-n-butylammonium hexafluorophosphate (B91526) (n-Bu4NPF6). osti.gov For a series of novel 9,10-anthracene-based molecules, quasi-reversible oxidation processes have been observed. osti.govresearchgate.net

The functionalization at the 9,10-positions with different phenyl derivatives has been found to result in only minor variations (±0.10 eV) in the electrochemical behavior. researchgate.netmdpi.com The highest occupied molecular orbital (HOMO) energy levels, estimated from the onset of the oxidation potentials, are typically found to be in the range of -5.59 eV to -5.73 eV. researchgate.net These values are noted to be more negative than those of some other reported derivatives. researchgate.net

The electrochemical properties of 9,10-diphenylanthracene (B110198) (DPA), a close analogue, have been studied in liquid sulfur dioxide with 0.15 M tetra-n-butylammonium perchlorate (B79767) as the supporting electrolyte. These studies revealed that DPA is oxidized in two reversible one-electron steps to its radical cation and then to its dication. rsc.org The potential for the DPA/DPA+• wave in this system was observed at +0.2 V versus a silver reference electrode. rsc.org

Table 1: Electrochemical Data for Selected 9,10-Disubstituted Anthracene Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Oxidation Potential (E½ vs SCE) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Gap (eV) |

|---|---|---|---|---|

| 9,10-diphenylanthracene (DPA) | +1.27 V | -5.60 | -2.60 | 3.00 |

| 9-phenyl-10-(1-naphthalenyl)-anthracene | +1.26 V | -5.59 | -2.60 | 2.99 |

| 9-phenyl-10-(2-naphthalenyl)-anthracene | +1.29 V | -5.62 | -2.63 | 2.99 |

| 9,10-bis(4-methoxyphenyl)anthracene | +1.15 V | -5.48 | -2.52 | 2.96 |

| 9,10-bis(4-(trifluoromethyl)phenyl)anthracene | +1.40 V | -5.73 | -2.74 | 2.99 |

Data compiled from studies on 9,10-disubstituted anthracene analogues. researchgate.net

The electrochemical reduction of aromatic hydrocarbons like 9,10-diphenylanthracene (DPA) has been investigated using techniques including chronopotentiometry and coulometry. utexas.edu These methods help in confirming the mechanism of reduction and determining the number of electrons transferred. utexas.edu

Coulometric experiments on DPA have demonstrated that, with careful preparation of the solution, one Faraday of charge is consumed per mole of DPA, leading to the formation of a relatively stable DPA radical anion (DPA•-). utexas.edu This confirms a one-electron transfer process for the first reduction step. utexas.edu Reversal and cyclic chronopotentiometry results for DPA at short transition times align well with the expected diffusion-controlled behavior, further supporting the proposed reaction mechanisms. utexas.edu

The formation and stability of radical ions are critical aspects of the electrochemistry of anthracene derivatives. The electrochemical reduction of 9,10-diphenylanthracene (DPA) in aprotic solvents leads to the formation of the radical anion, DPA•-. utexas.edu Studies have shown that these radical anions can be generated in solution with sufficient stability to be studied by various techniques. utexas.edu The stability of these radical ions is a key factor in their potential use in electronic applications.

Similarly, the oxidation of DPA leads to the formation of a radical cation (DPA•+) and subsequently a dication (DPA²⁺). rsc.org In liquid sulfur dioxide, both the radical cation and the dication of thianthrene (B1682798) and phenothiazine, which are structurally related to anthracene, were found to be stable on the coulometric timescale (approximately 2 hours). rsc.org However, the dication of DPA was found to be less stable under these conditions. rsc.org The formation of stable radical ions is a prerequisite for efficient charge transport in organic semiconductor materials.

Charge Carrier Mobility Studies in Thin Films and Devices

The performance of organic electronic devices is heavily dependent on the charge carrier mobility of the active materials. For anthracene derivatives, these properties are often investigated in thin-film transistors and other device structures.

The charge carrier mobility in thin films of anthracene derivatives is a key parameter for their application in organic thin-film transistors (OTFTs). For a series of 9,10-disubstituted anthracenes, preliminary OTFTs have been fabricated and characterized. osti.gov These studies revealed that while some derivatives exhibit field-effect mobility, the performance is generally modest, with average hole mobilities (μavg) on the order of approximately 3.2 × 10⁻⁶ cm² V⁻¹ s⁻¹. osti.gov It has been suggested that the functionalization of the 9,10-position of anthracene can significantly affect the solid-state arrangement, which in turn influences the charge transport properties. osti.gov

In contrast, significantly higher mobilities have been reported for single crystals of 9,10-diphenylanthracene (DPA), with electron mobilities around 13 cm² V⁻¹ s⁻¹ and hole mobilities of about 3.7 cm² V⁻¹ s⁻¹ at room temperature. This highlights the impact of crystallinity on charge transport. The temperature dependence of hole mobility in DPA single crystals suggests a band-like transport mechanism at higher temperatures (200K–400K).

Theoretical studies on 2,6-diphenyl anthracene, another isomer, have also shown high hole mobility, further emphasizing the potential of the diphenyl anthracene core structure for efficient charge transport. rsc.org

Table 2: Charge Carrier Mobility Data for Selected Anthracene Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Mobility Type | Mobility (cm² V⁻¹ s⁻¹) | Measurement Condition |

|---|---|---|---|

| 9,10-disubstituted anthracenes (average) | Hole | ~3.2 x 10⁻⁶ | OTFT, thin film |

| 9,10-diphenylanthracene (DPA) | Electron | ~13 | Single crystal |

| 9,10-diphenylanthracene (DPA) | Hole | ~3.7 | Single crystal |

| 2,6-diphenyl anthracene (2,6-DPA) | Hole | 34 | Theoretical |

| 2,6-dipyridyl anthracene-b (meta) | Hole | 12.73 | Theoretical |

Data compiled from experimental and theoretical studies on anthracene analogues. osti.govrsc.org

Bipolar charge transport, the ability of a material to conduct both holes and electrons, is a desirable property for many organic electronic devices, including organic light-emitting diodes (OLEDs). Some anthracene derivatives have been investigated for their bipolar transport capabilities. For instance, 2,6-bis-thiophene anthracene (DTAnt) has been identified as a bipolar material with theoretical hole and electron mobilities of 0.069 cm² V⁻¹ s⁻¹ and 0.060 cm² V⁻¹ s⁻¹, respectively. pku.edu.cnresearchgate.net

Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.

Extensive research has been conducted to gather data on the electrochemical and charge transport properties of the specific chemical compound this compound. Despite comprehensive searches of scientific literature and chemical databases, no specific experimental or theoretical studies concerning the charge transport pathways or frontier molecular orbital energy level alignment for this particular molecule could be found.

The requested article structure is highly specific, focusing on:

Frontier Molecular Orbital Energy Level Alignment in Multilayer Devices

These topics require detailed experimental data (e.g., from cyclic voltammetry, charge mobility measurements) and computational chemistry findings (e.g., DFT calculations of HOMO/LUMO levels) that are not available for this compound.

While there is a wealth of information on related analogues , such as 9,10-diphenylanthracene and other 9,10-disubstituted aromatic anthracenes, these compounds are fundamentally different. The key structural feature of this compound is the sp³-hybridized carbon atom at the 10-position. This breaks the planarity and aromaticity of the central anthracene ring, leading to significantly different electronic, photophysical, and charge transport properties compared to its planar, fully aromatic counterparts.

Generating content based on these analogues would not adhere to the strict instructions to focus solely on this compound and would provide scientifically inaccurate information by extrapolation. Therefore, due to the absence of specific data for the target compound, it is not possible to create the authoritative and scientifically accurate article as requested.

Computational and Theoretical Chemistry Insights into 9,10,10 Triphenyl 9h Anthracene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of molecules at a quantum mechanical level. For complex aromatic systems like 9,10,10-triphenyl-9H-anthracene, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools.

Density Functional Theory (DFT) has become a standard method for investigating the ground-state electronic structure of organic molecules due to its balance of computational cost and accuracy. For anthracene (B1667546) derivatives, DFT is employed to optimize the molecular geometry, calculate electronic properties, and predict vibrational frequencies.

In studies of 9,10-disubstituted anthracenes, DFT calculations, often using functionals like B3LYP, are performed to determine the optimized ground-state geometry. These calculations reveal that the phenyl or other aryl substituents at the 9 and 10 positions are typically twisted with respect to the central anthracene plane. This twisted arrangement is a critical factor influencing the electronic properties of the molecule. mdpi.com For this compound, it is expected that the two phenyl groups on the sp³-hybridized C10 atom and the one on the sp²-hybridized C9 atom would adopt a complex, non-planar geometry to minimize steric hindrance.

DFT is also used to calculate key ground-state properties such as ionization potential and electron affinity, which are crucial for understanding the charge injection and transport properties in materials science applications.

A selection of commonly used DFT functionals for studying anthracene derivatives is presented in the table below.

| Functional | Type | Key Features |

| B3LYP | Hybrid GGA | A widely used functional that provides a good balance of accuracy for a variety of systems. |

| CAM-B3LYP | Long-range Corrected | Particularly effective for systems with charge-transfer excitations. |

| M06-2X | Hybrid Meta-GGA | Known for its good performance in predicting non-covalent interactions and thermochemistry. ubc.ca |

| PBE0 | Hybrid GGA | A parameter-free hybrid functional often used for solid-state and molecular calculations. |

This table presents a selection of DFT functionals commonly employed in the study of aromatic systems and is not exhaustive.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the electronic excited states of molecules. rsc.org It is used to predict vertical excitation energies, which correspond to UV-Vis absorption spectra, and to characterize the nature of the electronic transitions.

For 9,10-disubstituted anthracenes, TD-DFT calculations have been successfully used to interpret their absorption and emission spectra. researchgate.net The calculations typically show that the lowest energy absorption bands correspond to π-π* transitions localized on the anthracene core. mdpi.com The substitution pattern and the nature of the substituents can modulate the energies of these transitions. In the case of this compound, the phenyl groups are expected to have a minor effect on the lowest energy absorption maxima, which would be primarily dictated by the anthracene chromophore. mdpi.com

TD-DFT is also instrumental in calculating the energies of triplet excited states. The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states is a critical parameter in applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In 9,10-disubstituted anthracenes, the HOMO and LUMO are typically π-type orbitals distributed over the anthracene core. The phenyl substituents can have some contribution, but the primary localization is on the anthracene moiety.

HOMO: The Highest Occupied Molecular Orbital is associated with the ability to donate an electron. In anthracene derivatives, the HOMO is generally a bonding π-orbital across the anthracene framework.

LUMO: The Lowest Unoccupied Molecular Orbital is associated with the ability to accept an electron. The LUMO in these systems is typically an anti-bonding π*-orbital, also localized on the anthracene core.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the electronic absorption and emission properties of the molecule. A smaller HOMO-LUMO gap generally leads to a red-shift in the absorption and emission spectra. For many 9,10-disubstituted anthracenes, the HOMO-LUMO gap is in the range that results in blue fluorescence.

The table below provides representative HOMO and LUMO energy levels for 9,10-diphenylanthracene (B110198) (DPA), a closely related compound, to illustrate the typical values obtained from DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 9,10-diphenylanthracene (DPA) | -5.5 to -5.9 | -2.1 to -2.5 | 3.0 to 3.4 |

Note: These values are approximate and can vary depending on the computational method and solvent model used.

The calculated HOMO and LUMO energy levels can be correlated with experimentally measured electrochemical potentials, such as oxidation and reduction potentials.

The HOMO energy is related to the oxidation potential . A higher HOMO energy level corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized.

The LUMO energy is related to the reduction potential . A lower LUMO energy level corresponds to a higher reduction potential, indicating the molecule is more easily reduced.

This correlation is valuable for designing molecules with specific redox properties for applications in organic electronics, such as OLEDs and organic photovoltaics. For instance, the alignment of the HOMO and LUMO levels of a material with the work functions of the electrodes is crucial for efficient charge injection. mdpi.com

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. This phenomenon is highly dependent on the electronic nature of the substituents and the solvent polarity.

In donor-π-acceptor (D-π-A) type anthracene derivatives, where the anthracene core acts as the π-bridge, significant ICT characteristics can be observed. For this compound, the phenyl groups are generally considered electronically neutral or weakly electron-donating. Therefore, strong ICT characteristics are not expected unless the phenyl rings are further functionalized with strong donor or acceptor groups.

However, even in the absence of strong D-A substitution, subtle charge redistribution can occur upon excitation. TD-DFT calculations can be used to analyze the change in electron density between the ground and excited states to quantify the extent of charge transfer. This is often visualized by plotting the electron density difference between the excited and ground states. In many 9,10-disubstituted anthracenes, the transitions are primarily of a local excitation (LE) nature, confined to the anthracene core, with minimal ICT character. mdpi.com Any potential for ICT in this compound would likely be weak and would depend on the specific conformation and the subtle electronic interplay between the phenyl groups and the anthracene core.

Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on the chemical compound This compound are not present in the reviewed sources. The provided outline requests detailed information on predicted excited state energies, conformational analysis, and modeled photophysical processes for this exact molecule.

The requested compound, this compound, possesses a unique structure characterized by a non-planar 9H-anthracene core. This is due to the presence of a saturated sp³-hybridized carbon atom at the 10-position, to which two phenyl groups are attached. This structural feature breaks the continuous aromaticity of the anthracene system, distinguishing it significantly from its more commonly studied relatives.

In contrast, a vast body of computational research exists for planar 9,10-disubstituted anthracenes , particularly 9,10-diphenylanthracene (DPA) . mdpi.comnih.govmdpi.com These molecules feature a fully aromatic and planar anthracene core, leading to distinct electronic and photophysical properties. Computational studies on these compounds are extensive and cover topics such as:

Excited State Energies: DFT and TD-DFT calculations are frequently used to determine the singlet (S₁) and triplet (T₁) energy levels of planar anthracene derivatives. rsc.orgacs.orgnih.gov

Conformational Analysis: Research on DPA and similar structures often includes analysis of the dihedral angles between the phenyl substituents and the central anthracene plane, which influences their electronic properties. mdpi.com

Photophysical Modeling: The photophysical processes of these aromatic compounds, including fluorescence and their application in areas like triplet-triplet annihilation, are well-modeled and experimentally verified. rsc.orgkyushu-u.ac.jp

However, the fundamental structural differences between the non-planar 9H-anthracene core of the requested compound and the planar aromatic core of compounds like DPA mean that the existing computational data for the latter cannot be extrapolated to accurately describe this compound. The specific steric and electronic effects arising from the gem-diphenyl substitution at an sp³ carbon would lead to unique conformational landscapes, excited state dynamics, and photophysical behaviors.

Without dedicated theoretical studies on this compound, it is not possible to provide the scientifically accurate data and detailed research findings required to populate the requested article outline.

Solid State Structure and Morphology in Performance Optimization

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Packing

Studies on related 9,10-disubstituted anthracenes have demonstrated that the introduction of bulky substituents at these positions significantly influences the planarity of the anthracene (B1667546) core. mdpi.com For instance, slight distortions along the anthracene backbone are common, disrupting ideal planarity. mdpi.com In the case of 9,10-diphenylanthracene (B110198) (DPA), a closely related compound, two polymorphs have been identified with different crystal structures (P21/n and C2/c), showcasing how crystallization conditions can lead to different molecular packing and cell parameters. nih.gov The dihedral angles between the phenyl substituents and the anthracene core are crucial, with values around 90° in one polymorph and approximately 67° in another, directly impacting the molecular stacking. nih.gov

Table 1: Crystallographic Data for Representative 9,10-Disubstituted Anthracene Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 9,10-bis(phenylethynyl)anthracene (B116448) | Monoclinic | C2/c | 22.855 | 5.359 | 16.939 | 99.98 | researchgate.net |

| 9,10-diphenylanthracene (Melt) | Monoclinic | P21/n | - | - | - | - | nih.gov |

| 9,10-diphenylanthracene (Solution) | Monoclinic | C2/c | - | - | - | - | nih.gov |

Investigation of Intermolecular Interactions and π-π Stacking

The performance of organic electronic devices is intimately linked to the efficiency of charge transport between adjacent molecules, which is governed by intermolecular interactions. In aromatic systems like anthracenes, π-π stacking is a dominant force. The distance between stacked π-systems is a critical parameter, with shorter distances generally facilitating better charge mobility. rsc.org

Influence of Molecular Design on Solid-State Arrangement and Device Performance

The deliberate design of molecular structure is a powerful strategy to tune the solid-state arrangement and, consequently, the performance of devices. Functionalization at the 9,10-positions of anthracene has been shown to be an effective way to modify thermal stability and solid-state packing, while often having a minimal effect on the frontier molecular orbital energy levels. mdpi.com

Thin Film Morphology Characterization Techniques

While single crystal studies provide fundamental insights, the performance of most organic electronic devices depends on the morphology of thin films. The arrangement of molecules in a thin film can differ significantly from that in a single crystal. Therefore, characterizing the thin film morphology is essential for understanding and optimizing device performance.

Several techniques are employed for this purpose:

X-ray Diffraction (XRD): XRD is used to determine the crystallinity and orientation of molecules in the thin film. The presence of sharp diffraction peaks indicates a well-ordered crystalline film. researchgate.netbohrium.com

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the film's surface topography, revealing information about grain size, shape, and the presence of defects or boundaries. researchgate.netbohrium.com Homogeneous films with large, well-connected grains are generally desirable for efficient charge transport. rsc.org

Atomic Force Microscopy (AFM): AFM is another powerful tool for imaging the surface morphology of thin films at the nanoscale, providing detailed information about surface roughness and molecular ordering.

Fluorescence Microscopy: This technique can be used to visualize the emission properties of the thin film, which can be correlated with its morphology and the presence of different aggregated states. researchgate.net

The combination of these techniques allows for a comprehensive understanding of the thin film morphology, which is crucial for establishing structure-property relationships and for the rational design of high-performance organic electronic devices based on compounds like 9,10,10-triphenyl-9H-anthracene.

The provided outline focuses on various aspects of OLED technology, including:

Fluorescent emitters for deep-blue and white emission

Host materials for doped emitting layers

Dopant materials in OLED devices

Device architecture optimization

Efficiency roll-off reduction strategies

Exciplex-emitting OLEDs

While there is a significant body of research on 9,10-disubstituted anthracene derivatives for these applications, this information does not pertain to the specific molecular structure of This compound . The substitution pattern at the 9 and 10 positions of the anthracene core is a critical determinant of the material's photophysical and electronic properties, and therefore its suitability and performance in OLEDs.

Due to the strict requirement to focus solely on the chemical compound “this compound,” and the absence of any published data on this specific compound within the requested contexts, it is not possible to generate the instructed article. To do so would require extrapolation from unrelated compounds, which would not be scientifically accurate or adhere to the provided constraints.

Therefore, we must conclude that the application of this compound in organic electronic and photonic devices is not a subject that has been reported in the accessible scientific literature.

Applications of 9,10,10 Triphenyl 9h Anthracene Derivatives in Organic Electronic and Photonic Devices

Organic Thin Film Transistors (OTFTs)

Anthracene (B1667546) and its derivatives have historically been foundational molecules in the study of organic semiconductors. mdpi.com The organic semiconducting (OSC) layer is a critical component of an OTFT, as it dictates the operational efficacy of the device. mdpi.com Derivatives of 9,10-disubstituted anthracene are notable for challenging the typical herringbone stacking pattern seen in other functionalized anthracenes, instead favoring a more overlapped lamellar structure that can be advantageous for charge transport. mdpi.com

The implementation of 9,10-anthracene derivatives as the semiconducting layer in OTFTs typically begins with their synthesis, often via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This method allows for the coupling of substituted bromoanthracenes with various boronic acids to create a series of 9,10-disubstituted anthracene molecules. mdpi.com

Once synthesized, these materials are incorporated into OTFTs, which serve as a platform to evaluate their charge mobility and other electronic characteristics. mdpi.com The fabrication of these devices can be achieved through solution-processing techniques such as spin-coating, drop casting, and ink-jet printing, which are advantageous over traditional high-vacuum deposition methods. mdpi.com The characterization of these OTFTs involves analyzing their optical, electrochemical, and thermal properties to establish a comprehensive understanding of their performance. mdpi.comsigmaaldrich.com Single-crystal X-ray diffraction is also employed to analyze the molecular and solid-state structures, providing insight into how the molecules pack in the solid state, which is crucial for charge transport. mdpi.com

Preliminary OTFTs fabricated with novel 9,10-anthracene-based molecules as the semiconductor layer have been successfully characterized, demonstrating their potential in electronic applications. mdpi.comsigmaaldrich.com

A key area of research is establishing a structure-property-mobility relationship for anthracene-based semiconductors. mdpi.com Studies have shown that functionalization at the 9,10-positions of the anthracene core is an effective strategy for tuning the material's thermal stability while having a minimal effect on the frontier molecular orbital energy levels and optical properties. mdpi.comsigmaaldrich.com

For instance, the choice of different phenyl derivatives as substituents at the 9,10-positions can significantly alter the thermal stability of the resulting molecule, with decomposition temperatures (Td) observed above 258 °C. mdpi.comsigmaaldrich.com This modification, however, results in only minor (±0.10 eV) changes in the electrochemical behavior and negligible variation in the optical properties. mdpi.comsigmaaldrich.com This suggests that the 9,10-position provides a handle for modifying physical properties like thermal stability without drastically altering the fundamental electronic and photophysical characteristics. mdpi.comsigmaaldrich.com

The performance of OTFTs is influenced by several factors, including the alignment of the semiconductor's energy levels with the electrodes, the supramolecular arrangement of molecules in the solid-state, and the morphology of the thin film. mdpi.com While many 9,10-disubstituted anthracene derivatives exhibit p-type behavior, the specific mobility and on/off ratios are dependent on the substituents. For example, in a study of seven novel 9,10-anthracene derivatives, many showed limited performance in preliminary OTFTs, which was attributed to poor film morphology and high energetic disorder, impeding efficient charge transport. amazonaws.com

OTFT Performance of 9,10-Disubstituted Anthracene Derivatives

| Compound | Substituents | Mobility (cm²/Vs) | On/Off Ratio | Device Architecture | Notes |

|---|---|---|---|---|---|

| 1a | 9,10-bis(4-methoxyphenyl)anthracene | ~10⁻⁵ | ~10² | BGTC | Limited performance due to film morphology. |

| 1b | 9,10-bis(4-(trifluoromethyl)phenyl)anthracene | ~10⁻⁶ | ~10¹ | BGTC | Limited performance due to film morphology. |

| 1c | 9,10-di(thiophen-2-yl)anthracene | ~10⁻⁵ | ~10² | BGTC | Limited performance due to film morphology. |

| BPEA derivative 7 | 9,10-bis(phenylethynyl)anthracene (B116448) with thiophene (B33073) side groups | 0.014 | 1.27 x 10⁷ | Solution-processed | High mobility without thermal annealing. researchgate.net |

| BPEA derivative 8 | 9,10-bis((4-hexylphenyl)ethynyl)anthracene with thiophene side groups | 0.010 | 4.38 x 10⁶ | Solution-processed | High mobility without thermal annealing. researchgate.net |

Triplet-Triplet Annihilation (TTA) Upconversion Systems

Triplet-triplet annihilation (TTA) is a photophysical process that converts lower-energy photons into higher-energy ones, with applications in areas like solar energy and bioimaging. nih.gov The process relies on a sensitizer (B1316253) and an annihilator. nih.gov 9,10-disubstituted anthracene derivatives are frequently employed as highly efficient annihilators in these systems.

In a TTA upconversion system, the process begins with a sensitizer molecule absorbing a low-energy photon and, through intersystem crossing, forming a triplet state. nih.gov This triplet energy is then transferred to an annihilator molecule, in this case, a 9,10-anthracene derivative. nih.govmdpi.com When two of these triplet-excited annihilator molecules interact, they undergo TTA. nih.gov This annihilation event results in one annihilator molecule returning to its ground state while the other is promoted to an excited singlet state. researchgate.net This excited singlet state then radiatively relaxes, emitting a photon of higher energy than the initially absorbed photons. researchgate.net

Several 9,10-disubstituted anthracene derivatives have been successfully used as annihilators. For example, 4-(10-phenylanthracen-9-yl)pyridine, 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, and 4-(10-phenylanthracen-9-yl)benzonitrile have demonstrated upconversion quantum yields that slightly surpass the benchmark annihilator, 9,10-diphenylanthracene (B110198) (DPA). rsc.orgchalmers.se The efficiency of the TTA process can vary depending on the specific substituents on the anthracene core and the solvent used. mdpi.comresearchgate.net

Notably, 9,10-bis[((triisopropyl)silyl)ethynyl]anthracene (TIPS-Ac) has been shown to be a highly efficient annihilator for converting near-infrared (NIR) light to blue light, achieving a TTA efficiency of 77 ± 3%. acs.org

The choice of sensitizer is crucial for an efficient TTA upconversion system. The sensitizer must have a high absorption cross-section at the desired excitation wavelength and efficiently undergo intersystem crossing to its triplet state. acs.org Furthermore, the triplet energy level of the sensitizer must be appropriate for efficient energy transfer to the annihilator.

A commonly used sensitizer for 9,10-anthracene derivative annihilators is platinum octaethylporphyrin (PtOEP). rsc.orgchalmers.senih.gov This sensitizer is effective for exciting various anthracene derivatives, leading to efficient TTA. rsc.orgchalmers.se For NIR-to-visible upconversion, Pt(II) meso-tetraphenyltetrabenzoporphine (PtTPBP) has been paired with the annihilator TIPS-Ac, enabling a large anti-Stokes shift of 1.03 eV. acs.org

System design also plays a critical role. The concentrations of the sensitizer and annihilator must be optimized to maximize energy transfer and minimize unwanted quenching processes. acs.org In some systems, the spatial organization of the sensitizer and annihilator is controlled at the molecular level, for instance, by using supramolecular host-guest systems or creating polymeric annihilator networks to enhance TTA efficiency, especially in solid-state applications. nih.govrsc.org

TTA Upconversion Systems with 9,10-Anthracene Derivatives

| Annihilator | Sensitizer | Solvent | Upconversion Quantum Yield (Φ_UC) | Key Finding |

|---|---|---|---|---|

| 4-(10-phenylanthracen-9-yl)pyridine | Platinum octaethylporphyrin (PtOEP) | Not specified | Slightly exceeded DPA | Demonstrates effective TTA performance. rsc.orgchalmers.se |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Platinum octaethylporphyrin (PtOEP) | Not specified | Slightly exceeded DPA | Demonstrates effective TTA performance. rsc.orgchalmers.se |

| 4-(10-phenylanthracen-9-yl)benzonitrile | Platinum octaethylporphyrin (PtOEP) | Not specified | Slightly exceeded DPA | Demonstrates effective TTA performance. rsc.orgchalmers.se |

| 9,10-diphenylanthracene (DPA) variants | Pd-octaethylporphyrin (PdOEP) | THF / Toluene (B28343) | TTA efficiency ~40% (THF), ~20-30% (Toluene) | TTA efficiency is solvent dependent. mdpi.comresearchgate.net |

| 9,10-bis[((triisopropyl)silyl)ethynyl]anthracene (TIPS-Ac) | Pt(II) meso-tetraphenyltetrabenzoporphine (PtTPBP) | Not specified | TTA efficiency of 77 ± 3% | Efficient NIR-to-blue upconversion. acs.org |

Other Emerging Optoelectronic Applications (e.g., Organic Photovoltaics, Sensors, Optoelectronic Devices)

Beyond OTFTs and TTA upconversion, 9,10-disubstituted anthracene derivatives are being explored for a variety of other optoelectronic applications. Their strong fluorescence and semiconducting properties make them versatile materials for device integration. rsc.org

Organic Light-Emitting Diodes (OLEDs): Novel 9,10-diphenylanthracene derivatives have been designed and synthesized as blue fluorescent emitting materials for OLEDs. researchgate.net By introducing different aromatic groups, the relationship between molecular structure and electroluminescent properties can be investigated to improve device performance. researchgate.net Some anthracene derivatives have been used to create single-layer devices that exhibit low turn-on voltages. researchgate.net

Organic Phototransistors (OPTs) and Multifunctional Devices: Anthracene derivatives have been incorporated into multifunctional liquid crystal materials. rsc.org For example, 2-(4-octyloxyphenyl)anthracene has been used in organic field-effect transistors that demonstrate high hole mobility, and in OLEDs with solid-state blue emission. rsc.org The same materials also show efficient photoresponsive characteristics when used in organic phototransistors, highlighting their potential for integrated devices like organic light-emitting transistors (OLETs). rsc.org

Photovoltaic Cells and Sensors: The broad class of anthracene derivatives has been identified as a key element in the development of photovoltaic cells and sensors. researchgate.netresearchgate.net Their tunable properties allow for the design of materials suited for light harvesting in solar cells or as the active component in chemical sensors. The mechanical flexibility of crystals of some derivatives, like 9,10-bis(phenylethynyl)anthracene (BPEA), allows them to function as phototransistors, photoswitches, and optical waveguides, demonstrating their multifunctionality. researchgate.net

Future Research Directions and Perspectives

Development of Novel Molecular Architectures for Tunable Properties

A primary focus of future research will be the rational design and synthesis of novel molecular architectures to achieve precisely tailored properties. While functionalization at the 9 and 10 positions of the anthracene (B1667546) core has been effective, future work will likely explore modifications at various other locations to provide new avenues for tuning. mdpi.com Introducing bulky substituents is a known strategy to increase the distance between molecules, which can suppress intermolecular packing and help achieve amorphous films with efficient blue electroluminescence. researchgate.netmdpi.com

The development of asymmetric molecules, such as ortho-twisted structures, is another promising approach. epa.gov Asymmetry can increase the number of possible conformers, leading to materials with good thermal stability and high glass transition temperatures. mdpi.comepa.gov Furthermore, the strategic placement of electron-donating or electron-withdrawing groups can significantly alter the frontier molecular orbital energy levels (HOMO/LUMO), enabling the fine-tuning of emission colors and charge transport characteristics. acs.orgrsc.org A more advanced concept involves integrating the anthracene motif into larger, rigid, three-dimensional scaffolds like triptycenes. rsc.org Triptycene (B166850) derivatives are used as scaffolds in supramolecular and materials chemistry due to their rigidity and defined geometry, which could lead to materials with unique host-guest capabilities or for use in molecular machines. rsc.org This structural evolution from simple substituted anthracenes to complex, multi-functional architectures will be critical for developing next-generation materials.

Integration into Multi-Component Systems for Enhanced Device Functionality

The performance of electronic devices often relies on the synergistic interaction between multiple components. Future research will increasingly focus on integrating anthracene derivatives into sophisticated multi-component systems. In the context of Organic Light-Emitting Diodes (OLEDs), these compounds have shown great promise as host materials for fluorescent or phosphorescent dopants. mdpi.comrsc.org The development of bipolar host materials, which can efficiently transport both electrons and holes, is a key goal. rsc.org

Advanced In-Situ Characterization Techniques for Device Physics Understanding

A deeper understanding of the fundamental physical processes occurring within an operating device is essential for overcoming current performance limitations. While standard optical and electrochemical characterization provides valuable data on the intrinsic properties of a material, it often fails to capture the complex dynamics at play in a complete device stack. mdpi.comresearchgate.net Future research must therefore leverage advanced in-situ and in-operando characterization techniques.

These methods allow for the probing of electronic and structural properties while the device is functioning. Techniques such as time-resolved photoluminescence spectroscopy can reveal exciton (B1674681) dynamics and relaxation pathways under electrical excitation. researchgate.net Probing the material's behavior inside a working device can help elucidate charge injection barriers, charge transport mechanisms, and recombination processes. nih.gov Understanding how factors like molecular packing, thin-film morphology, and intermolecular interactions influence charge mobility is critical. mdpi.comnih.gov Investigating degradation mechanisms in real-time under operational stress will be key to designing more stable and long-lasting devices.

Machine Learning and High-Throughput Screening for Material Discovery

The traditional process of designing, synthesizing, and testing new materials is time-consuming and resource-intensive. The vast chemical space of possible anthracene derivatives makes exhaustive experimental exploration impractical. To address this challenge, computational approaches are becoming indispensable. rsc.org High-throughput virtual screening (HTVS) allows for the rapid computational evaluation of large libraries of virtual compounds to assess their suitability for a specific application. rsc.orgrsc.org This process can filter thousands of candidates based on predicted properties like electronic structure and stability, identifying the most promising ones for experimental synthesis. researchgate.net

Machine learning (ML) further accelerates this discovery pipeline. researchgate.net By training ML algorithms on existing experimental or computationally generated data, models can be built to predict the properties of new, unsynthesized molecules with remarkable speed and accuracy. nih.govresearchgate.net This data-driven approach helps to identify complex structure-property relationships that may not be immediately obvious to human researchers. rsc.org The integration of ML and HTVS will create an efficient feedback loop where computational predictions guide experimental efforts, and the resulting experimental data is used to refine and improve the predictive models, dramatically accelerating the discovery of novel, high-performance materials based on the 9,10,10-triphenyl-9H-anthracene scaffold. researchgate.net

epa.govrsc.orgacs.orgrsc.orgnih.govrsc.orgresearchgate.netrsc.orgExploring New Application Frontiers Beyond Current Paradigms

While OLEDs, Organic Photovoltaics (OPVs), and Organic Thin-Film Transistors (OTFTs) are the most studied applications for anthracene derivatives, their versatile properties make them suitable candidates for a range of emerging technologies. mdpi.comnih.gov Future research should actively explore these new frontiers. The high fluorescence quantum yields of certain derivatives make them attractive for applications in organic solid-state lasers, which require materials capable of stimulated emission and high gain. researchgate.net

The distinct electronic states of these molecules could be harnessed for non-volatile organic memory devices, where information is stored by switching the material between different conductivity states. Furthermore, the sensitivity of their fluorescence to the local environment could be exploited for chemical and biological sensors. For example, the binding of a target analyte could induce a measurable change in emission intensity or color. Finally, the use of rigid, well-defined anthracene-based structures as components in molecular machines, such as light-driven rotors or switches, represents a long-term but highly ambitious research direction. rsc.org Pushing into these new areas will not only broaden the applicability of the this compound family but also drive fundamental discoveries in materials science and nanotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.